molecular formula C15H13ClN2O3 B12589163 5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide CAS No. 634185-87-8

5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide

Cat. No.: B12589163
CAS No.: 634185-87-8
M. Wt: 304.73 g/mol
InChI Key: QGRGMOPWJGJKJF-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide is an organic compound with the molecular formula C15H13ClN2O3. This compound is known for its potential biological activities and has been the subject of various scientific studies due to its unique chemical structure and properties .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceutical drugs, particularly for its antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but it is known to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxy-N-phenylbenzamide
  • 5-Chloro-2-hydroxy-N-(4-methoxyphenyl)benzamide
  • 5-Chloro-2-hydroxy-N-(3-nitrophenyl)benzamide

Uniqueness

5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide is unique due to the presence of the methylcarbamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it a promising candidate for pharmaceutical applications .

Properties

CAS No.

634185-87-8

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C15H13ClN2O3/c1-17-14(20)9-3-2-4-11(7-9)18-15(21)12-8-10(16)5-6-13(12)19/h2-8,19H,1H3,(H,17,20)(H,18,21)

InChI Key

QGRGMOPWJGJKJF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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